molecular formula C9H9FO2 B1271028 1-(5-Fluoro-2-hydroxyphenyl)propan-1-one CAS No. 443-09-4

1-(5-Fluoro-2-hydroxyphenyl)propan-1-one

Cat. No. B1271028
CAS RN: 443-09-4
M. Wt: 168.16 g/mol
InChI Key: OLVYYKLFIUGMCW-UHFFFAOYSA-N
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Description

1-(5-Fluoro-2-hydroxyphenyl)propan-1-one, also known as 2-acetyl-4-fluorophenol, is an important pharmaceutical intermediate . It can be used as a synthetic intermediate for various β-receptor blockers .


Molecular Structure Analysis

The molecular formula of 1-(5-Fluoro-2-hydroxyphenyl)propan-1-one is C9H9FO2 . The compound has a molecular weight of 168.16 g/mol . The InChI string representation of its structure is InChI=1S/C9H9FO2/c1-2-8(11)7-5-6(10)3-4-9(7)12/h3-5,12H,2H2,1H3 .


Physical And Chemical Properties Analysis

The compound has a molecular weight of 168.16 g/mol . It has one hydrogen bond donor and three hydrogen bond acceptors . The compound has a topological polar surface area of 37.3 Ų . The exact mass and monoisotopic mass are 168.05865769 g/mol .

Scientific Research Applications

Homochiral Compound Synthesis

  • Application : A study by Bernardi et al. (1988) focused on the microbial reduction of similar fluoro-organic compounds, leading to the production of homochiral compounds in high enantiomeric purity. This research has implications for the synthesis of chiral fluoro-organic compounds, which are important in pharmaceuticals and agrochemicals.
  • Source : Bernardi et al. (1988)

Antimicrobial Activity

  • Application : Nagamani et al. (2018) synthesized novel compounds similar to 1-(5-Fluoro-2-hydroxyphenyl)propan-1-one and evaluated their antimicrobial activity. This suggests potential applications of such compounds in the development of new antimicrobial agents.
  • Source : Nagamani et al. (2018)

Antioxidant and Antimicrobial Properties

  • Application : Čižmáriková et al. (2020) prepared a series of compounds related to 1-(5-Fluoro-2-hydroxyphenyl)propan-1-one, demonstrating their antimicrobial and antioxidant activities. This highlights the potential use of these compounds in therapeutic applications for their biological activities.
  • Source : Čižmáriková et al. (2020)

Crystal Structure and Material Synthesis

  • Application : Li et al. (2015) conducted a study on a compound structurally similar to 1-(5-Fluoro-2-hydroxyphenyl)propan-1-one, analyzing its crystal structure and predicting its application in fluoro-containing materials. This research is significant for materials science, particularly in the synthesis of organic fluoro-containing polymers.
  • Source : Li et al. (2015)

Molecular Logic System Development

  • Application : Zhang et al. (2008) synthesized a novel fluorophore that could act as a pH-controlled molecular switch and solvent polarity sensor. This suggests that compounds like 1-(5-Fluoro-2-hydroxyphenyl)propan-1-one could be used in the development of molecular logic systems.
  • Source : Zhang et al. (2008)

Solvatochromic Effects and Photophysical Properties

  • Application : Kumari et al. (2017) examined the solvatochromic effects on certain chalcone derivatives, indicating that similar compounds could be studied for their photophysical properties in varying solvent polarities. This research is relevant to the understanding of how solvent environment affects the properties of such compounds.
  • Source : Kumari et al. (2017)

properties

IUPAC Name

1-(5-fluoro-2-hydroxyphenyl)propan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9FO2/c1-2-8(11)7-5-6(10)3-4-9(7)12/h3-5,12H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OLVYYKLFIUGMCW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)C1=C(C=CC(=C1)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9FO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80366232
Record name 1-(5-fluoro-2-hydroxyphenyl)propan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80366232
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

168.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(5-Fluoro-2-hydroxyphenyl)propan-1-one

CAS RN

443-09-4
Record name 1-(5-fluoro-2-hydroxyphenyl)propan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80366232
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5'-Fluoro-2'-hydroxypropiophenone
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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